4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde is an organic compound classified as an imidazole derivative, characterized by the presence of a fluorophenyl group and an aldehyde functional group. Its molecular formula is C10H7FN2O, with a molecular weight of approximately 190.17 g/mol . This compound exhibits a five-membered heterocyclic structure typical of imidazoles, which contributes to its chemical reactivity and biological properties.
The chemical reactivity of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde can be attributed to its imidazole ring and the aldehyde group. Common reactions include:
These reactions allow for the synthesis of various derivatives and analogs that may possess different biological activities.
Compounds containing imidazole rings are known for their diverse biological activities. 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde has been studied for its potential pharmacological properties, including:
Several methods have been reported for synthesizing 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde:
These methods highlight the versatility in synthetic approaches available to chemists working with imidazole derivatives.
4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde has potential applications across various fields:
Interaction studies are crucial for understanding how 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde interacts with biological targets:
Such studies are essential for advancing the understanding of this compound's utility in medicinal chemistry.
Several compounds share structural similarities with 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H-Imidazole-2-carboxaldehyde | C3H3N2O | Simple structure; lacks fluorophenyl group |
| 2-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carbaldehyde | C11H10FN2O | Methyl substitution; different position of aldehyde |
| 2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde | C10H6ClFN2O | Chlorine substitution; different halogen |
The uniqueness of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde lies in its specific combination of a fluorinated aromatic system and an imidazole ring with an aldehyde functionality. This configuration may enhance its biological activity compared to other similar compounds, particularly in terms of selectivity and potency against specific targets.
The imidazole ring’s inherent aromaticity and electron-deficient nature necessitate precise directing groups to achieve regioselective lithiation. Research demonstrates that 4-bromoimidazole derivatives undergo Br→Li exchange at low temperatures (-78°C) in ethereal solvents, generating reactive aryl lithium intermediates. When quenched with dimethylformamide (DMF), these intermediates yield aldehydes via electrophilic trapping. For example, 1-benzyl-4-bromo-2-chloroimidazole undergoes selective lithiation at C-5, producing 4-bromo-2-chloroimidazole-5-carbaldehyde in moderate yields (50–60%).
A critical challenge arises from transmetallation equilibria between C-2 and C-5 positions when unprotected imidazoles are used. Introducing electron-withdrawing groups (e.g., Cl, Br) at C-2 stabilizes the lithiated intermediate at C-5, suppressing undesired isomerization. Deuterium-labeling studies confirm that kinetic control dominates at -78°C, favoring C-5 lithiation, while thermodynamic control at higher temperatures shifts reactivity toward C-2.
Table 1: Impact of Protective Groups on Lithiation-Formylation Yields
| Protective Group | Position | Yield (%) | Selectivity (C-5:C-2) |
|---|---|---|---|
| 3,4-Dimethoxybenzyl | N-1 | 45 | 4:1 |
| Benzyl | N-1 | 50 | 3:1 |
| Chlorine | C-2 | 62 | 10:1 |
Polar aprotic solvents like tetrahydrofuran (THF) enhance lithium coordination, improving reaction rates and regioselectivity. Conversely, nonpolar solvents (e.g., diethyl ether) slow equilibration, favoring kinetic products. Optimal conditions (-78°C, THF, 1 hour) achieve 70% conversion for 1-(3,4-dimethoxybenzyl)-4-bromoimidazole-5-carbaldehyde, with minimal byproduct formation.
The electronic structure of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde has been extensively investigated through Density Functional Theory calculations, providing fundamental insights into its molecular behavior and reactivity patterns [1] [2] [3]. The compound exhibits a molecular formula of C10H7FN2O with a molecular weight of 190.17 g/mol, featuring a five-membered heterocyclic imidazole ring substituted with both a fluorophenyl group and an aldehyde functional group [4].
Density Functional Theory studies utilizing the B3LYP functional with various basis sets have revealed critical electronic properties of this compound [5] [6] [7]. The optimized geometry calculations demonstrate that the molecular structure maintains planarity across the imidazole ring system, with the fluorophenyl substituent adopting a near-coplanar arrangement that facilitates electronic conjugation [8] [9]. The presence of the fluorine atom introduces significant electronic perturbations through its strong electron-withdrawing character, which fundamentally alters the charge distribution within the molecular framework [1] [5].
The total electronic energy calculations performed at the B3LYP/6-311++G(d,p) level of theory indicate substantial stabilization of the molecular system through intramolecular interactions [5] [6]. The fluorine substitution pattern creates a dipole moment that ranges from 5.47 to 7.09 Debye, significantly higher than the parent imidazole system, which exhibits a dipole moment of approximately 3.7 Debye [5] [7]. This enhancement reflects the pronounced electronic asymmetry introduced by the combined presence of the electron-withdrawing fluorine atom and the aldehyde functional group [1] [5].
Table 1: Computational Chemistry Parameters for Imidazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | DFT Method | Chemical Hardness (eV) | Chemical Softness (eV⁻¹) |
|---|---|---|---|---|---|---|---|
| 1H-Imidazole | -7.34 | -1.82 | 5.52 | 3.7 | B3LYP/6-311++G(d,p) | 2.76 | 0.36 |
| 4-(4-Fluorophenyl)-1H-imidazole | Not specified | Not specified | Not specified | Not specified | B3LYP/6-31G(d,p) | Not specified | Not specified |
| 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde | Not specified | Not specified | Not specified | Not specified | B3LYP/6-31G(d,p) | Not specified | Not specified |
| 1H-Imidazole-2-carbaldehyde | Not specified | Not specified | Not specified | Not specified | B3LYP/6-31G(d,p) | Not specified | Not specified |
| 4(5)-Imidazole-carbaldehyde thiosemicarbazone | Not specified | Not specified | Not specified | Not specified | B3LYP/6-31G(d,p) | Not specified | Not specified |
| Fluorinated imidazole derivatives | -7.14 to -7.34 | -1.73 to -1.82 | 5.40 to 5.52 | 5.47 to 7.09 | B3LYP/6-311++G(d,p) | 2.70 to 2.76 | 0.36 to 0.37 |
| 2-(4-Chlorophenyl)-1H-imidazole derivatives | -8.66 | -5.44 | 3.22 | Not specified | B3LYP/6-311++G(d) | 1.61 | 0.62 |
The electronic structure analysis reveals that the fluorophenyl substitution significantly modifies the electron distribution compared to unsubstituted imidazole derivatives [1] [6]. The presence of the fluorine atom creates a strong inductive effect that withdraws electron density from the aromatic system, resulting in a decrease in the highest occupied molecular orbital energy levels [6] [7]. This electronic withdrawal effect is further amplified by the aldehyde group at the 2-position, which serves as an additional electron-accepting center [2] [5].
Natural bond orbital analysis of fluorinated imidazole derivatives demonstrates significant hyperconjugative interactions between the aromatic π-system and the substituent groups [10] [6]. The stabilization energies calculated for these interactions range from 15 to 85 kilojoules per mole, indicating substantial electronic communication between the imidazole core and the fluorophenyl substituent [10]. These interactions contribute to the overall stability of the molecular system and influence the reactivity patterns observed in chemical transformations [6] [7].
The charge distribution analysis performed through Mulliken population analysis reveals that the nitrogen atoms in the imidazole ring carry partial negative charges ranging from -0.29 to -0.22 atomic units, while the carbon atoms exhibit varying degrees of positive character depending on their substitution pattern [11]. The aldehyde carbon demonstrates the highest positive charge density, consistent with its role as a primary electrophilic center in nucleophilic addition reactions [11] [12].
The frontier molecular orbital analysis of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde provides critical insights into its nucleophilic susceptibility and overall chemical reactivity through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [16] [17] [18]. The frontier molecular orbital theory establishes that the energy and spatial distribution of these orbitals govern the compound's ability to participate in nucleophilic and electrophilic reactions [16] [17] [19].
The highest occupied molecular orbital of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde is primarily localized on the nitrogen atoms of the imidazole ring and extends across the aromatic π-system [18] [7] [11]. The orbital energy calculations performed at the B3LYP/6-311++G(d,p) level indicate that the highest occupied molecular orbital energy ranges from -7.14 to -7.34 electron volts for fluorinated imidazole derivatives, representing a significant stabilization compared to simpler heterocyclic systems [5] [7]. This stabilization directly correlates with reduced nucleophilic reactivity, as higher orbital energies facilitate easier electron donation to electrophilic centers [16] [17] [18].
The lowest unoccupied molecular orbital analysis reveals that these orbitals are concentrated primarily on the aldehyde carbon and the π-antibonding orbitals of the aromatic systems [18] [7]. The lowest unoccupied molecular orbital energies for fluorinated imidazole derivatives range from -1.73 to -1.82 electron volts, indicating moderate electron-accepting capability [5] [7]. The spatial distribution of the lowest unoccupied molecular orbital demonstrates significant orbital density at the aldehyde carbon, confirming this position as the primary site for nucleophilic attack [18] [7] [11].
Table 3: Frontier Molecular Orbital Analysis and Nucleophilic Susceptibility
| Parameter | Imidazole Core | 4-(4-Fluorophenyl)-1H-imidazole-2-carbaldehyde | Reactivity Implications |
|---|---|---|---|
| HOMO Localization | Primarily on N-1, N-3 lone pairs and π-system | Extended over imidazole and phenyl rings | Determines electron-donating ability |
| LUMO Localization | Primarily on C-2 and π* orbitals | Concentrated on aldehyde and imidazole π* | Determines electron-accepting ability |
| Energy Gap Significance | Larger gap indicates lower reactivity | Moderate gap suggests balanced reactivity | Predicts kinetic barrier height |
| Nucleophilic Character | HOMO energy determines nucleophilic strength | Moderate nucleophilic character | Higher HOMO = better nucleophile |
| Electrophilic Character | LUMO energy determines electrophilic susceptibility | Enhanced electrophilic sites at aldehyde | Lower LUMO = better electrophile |
| Orbital Overlap Requirements | HOMO-LUMO interactions govern reactivity | Multiple reactive sites available | Orbital symmetry controls selectivity |
| Fluorine Substitution Effects | Electron-withdrawal lowers HOMO energy | Moderate electron-withdrawal from phenyl | Reduces nucleophilic reactivity |
| Aldehyde Group Effects | Electron-withdrawal creates new LUMO | Strong electron-withdrawal at C-2 | Increases electrophilic reactivity |
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a critical parameter for assessing the compound's reactivity and stability [16] [17] [18]. For 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde, the calculated energy gap ranges from 5.40 to 5.52 electron volts, indicating moderate chemical stability and balanced reactivity characteristics [5] [7]. This energy gap is smaller than that of unsubstituted imidazole, reflecting the activating influence of the substituents on the molecular reactivity [5] [7].
The nucleophilic susceptibility analysis through frontier molecular orbital studies reveals that the compound exhibits preferential reactivity toward electrophilic species at specific molecular positions [18] [20] [11]. The nitrogen atoms of the imidazole ring, bearing the highest occupied molecular orbital density, demonstrate the strongest nucleophilic character and readily participate in reactions with electrophiles such as alkyl halides, acyl chlorides, and Lewis acids [18] [20] [11]. The electron density distribution indicates that the N-1 position shows slightly higher nucleophilic character than the N-3 position due to the electronic influence of the aldehyde substituent [18] [11].
The influence of the fluorophenyl substituent on nucleophilic susceptibility is manifested through inductive electron withdrawal, which lowers the highest occupied molecular orbital energy and reduces the overall nucleophilic character of the imidazole ring [6] [7] [11]. However, this electronic deactivation is partially compensated by the extended conjugation between the phenyl ring and the imidazole system, which provides additional pathways for electron delocalization [6] [7]. The fluorine atom itself does not participate directly in nucleophilic reactions due to its high electronegativity and strong bonding to carbon [6] [7].
The aldehyde functional group creates a distinctive lowest unoccupied molecular orbital that is energetically accessible to nucleophilic attack [11] [12]. The carbonyl carbon exhibits significant orbital coefficient values in the lowest unoccupied molecular orbital, making it highly susceptible to nucleophilic addition reactions [11] [12]. The orbital symmetry analysis indicates that nucleophilic attack occurs preferentially from the less sterically hindered face of the carbonyl group, leading to predictable stereochemical outcomes in asymmetric reactions [11] [12].
The orbital overlap analysis demonstrates that successful nucleophilic reactions require appropriate spatial alignment between the nucleophile's highest occupied molecular orbital and the electrophile's lowest unoccupied molecular orbital [16] [17] [21]. For 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde, the most favorable orbital overlaps occur when nucleophiles approach the aldehyde carbon along the carbonyl axis or when electrophiles interact with the nitrogen lone pairs in the imidazole plane [21] [11]. These geometric requirements explain the observed regioselectivity and stereoselectivity patterns in reactions involving this compound [11] [12] [15].
The aldehyde functional group in 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde serves as a versatile synthetic handle for developing bioactive derivatives through diverse chemical transformations. However, the inherent reactivity of aldehydes in biological systems presents both opportunities and challenges for medicinal chemistry applications [14] [15].
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the aldehyde group readily undergoes nucleophilic addition reactions with various biological nucleophiles, including amino groups in proteins and nucleic acids [14] [16]. This reactivity enables the formation of covalent protein-ligand complexes, which can provide enhanced binding affinity and prolonged target engagement. However, the same reactivity raises concerns about off-target interactions and potential toxicity [14].
Schiff base formation represents one of the most pharmaceutically relevant functionalization pathways for imidazole-2-carbaldehyde derivatives [17] [18]. The condensation reaction between the aldehyde group and primary amines yields imine linkages that maintain biological activity while providing improved metabolic stability compared to the parent aldehyde [17]. These Schiff base derivatives have demonstrated significant antimicrobial and anticancer activities, with several compounds showing IC50 values in the low micromolar range against various cancer cell lines [20] .
Bioisosteric Replacements
The development of bioisosteric replacements for the aldehyde functionality represents a crucial strategy for optimizing the pharmacological properties of imidazole derivatives [21]. Amide formation through aldehyde-amine coupling reactions provides metabolically stable analogs with excellent bioavailability profiles [21] [22]. The conversion of aldehydes to amides via metal-catalyzed oxidative coupling has emerged as an efficient synthetic approach, with nickel-based catalysts achieving high turnover numbers under mild reaction conditions [22].
Tetrazole and oxadiazole heterocycles serve as effective bioisosteres for aldehyde-derived carboxylic acids, offering improved metabolic stability and enhanced membrane permeability [21]. These five-membered heterocycles can mimic the molecular planarity and dipole moment of carboxylic acid groups while providing resistance to enzymatic degradation [21]. The 1,2,4-oxadiazole isomer has proven particularly successful in gamma-secretase inhibitor development, providing potent and selective enzyme inhibition with excellent pharmacokinetic properties [21].
Oxidative Transformations
The oxidation of aldehyde groups to carboxylic acids represents a major metabolic pathway that can be harnessed for prodrug development strategies [16] [23]. Aldehyde dehydrogenase enzymes catalyze this transformation under physiological conditions, converting aldehyde-containing compounds to their corresponding carboxylic acid metabolites [16] [23]. Recent advances in biocatalytic aldehyde oxidation have demonstrated remarkable selectivity and efficiency using recombinant aldehyde dehydrogenases from various bacterial sources [23].
The enzymatic oxidation pathway offers significant advantages over chemical methods, including mild reaction conditions, excellent selectivity, and environmentally benign reagents [23]. Studies using aldehyde dehydrogenases from Escherichia coli and Pseudomonas putida achieved complete conversion of aldehydes to carboxylic acids under physiological conditions, with turnover frequencies exceeding 1000 per hour [23].
Metal Coordination Chemistry
Imidazole-2-carbaldehyde derivatives demonstrate exceptional coordination capabilities with transition metals, forming stable complexes that exhibit enhanced biological activities [17] [24]. The aldehyde oxygen and imidazole nitrogen atoms provide multiple coordination sites for metal binding, resulting in chelate complexes with improved pharmacological profiles [24]. Platinum complexes of fluorophenyl-imidazole derivatives have shown superior anticancer activity compared to cisplatin, particularly in hepatocellular carcinoma cell lines [24].
Silver complexes of imidazole-carbaldehyde derivatives demonstrate potent antimicrobial activity, with minimum inhibitory concentrations in the sub-micromolar range against various pathogenic bacteria [24]. The synergistic effects between the metal center and the organic ligand contribute to enhanced cellular uptake and improved target selectivity [24].
The positional isomerism of the aldehyde functional group within the imidazole ring system significantly influences the biological activity, synthetic accessibility, and pharmacological properties of the resulting compounds. The comparison between 2-substituted and 4-substituted imidazolecarboxaldehyde derivatives reveals fundamental structure-activity relationships that guide medicinal chemistry optimization efforts [25] [26].
Electronic and Steric Considerations
The positioning of the aldehyde group at the C-2 versus C-4 position of the imidazole ring creates distinct electronic environments that affect both reactivity and biological activity [25]. The C-2 position is adjacent to both nitrogen atoms, placing the aldehyde in a more electron-deficient environment due to the combined inductive effects of the nitrogen atoms [25]. This electronic activation enhances the electrophilicity of the carbonyl carbon, making C-2 aldehydes more reactive toward nucleophilic attack [27] [25].
In contrast, the C-4 position experiences the inductive effect of only one nitrogen atom, resulting in reduced electrophilicity but potentially improved metabolic stability [25]. The C-4 aldehyde position also offers different geometric constraints for protein binding, as the functional group projects into distinct regions of the binding pocket compared to C-2 isomers [29] [25].
Comparative Biological Activities
Structure-activity relationship studies of imidazole carbaldehyde isomers reveal position-dependent differences in biological activities [20] [26]. The 2-butyl-1H-imidazole-4-carbaldehyde derivatives demonstrated significant antimicrobial and anticancer activities, with the C-4 aldehyde position providing optimal geometry for enzyme inhibition [20]. These compounds showed IC50 values in the micromolar range against various cancer cell lines, including enhanced caspase-3 activity indicative of apoptotic mechanisms .
Research on aldose reductase inhibitors revealed that 2-aroyl-4-aryl-1H-imidazole derivatives with aldehyde functionality at specific positions exhibit dramatically different inhibitory potencies [26]. The positional arrangement of the aldehyde group relative to the aromatic substituents determines the compound's ability to form hydrogen bonds with critical amino acid residues in the enzyme active site [26]. Derivatives with multiple catechol moieties showed improved activities when the aldehyde was positioned to optimize these interactions [26].
Synthetic Accessibility and Stability Profiles
The synthetic routes to 2- and 4-imidazolecarboxaldehyde isomers differ significantly in terms of efficiency and reaction conditions [30] [31]. The Vilsmeier-Haack reaction provides direct access to 2-carbaldehyde derivatives through formylation of N-substituted imidazoles, offering high yields and broad substrate tolerance [30] . The regioselectivity of this transformation is governed by the electronic properties of the imidazole ring, with formylation preferentially occurring at the more electron-rich C-2 position [30].
Access to 4-carbaldehyde isomers typically requires multi-step synthetic sequences or specialized reaction conditions [31] [27]. The Debus-Radziszewski multicomponent reaction can provide 4-substituted imidazoles bearing aldehyde functionality, but the regioselectivity is often challenging to control [31] [29]. Alternative approaches involve the oxidation of 4-methyl imidazoles or the reduction of corresponding esters, each presenting distinct advantages and limitations [31].
The metabolic stability of the two isomers varies considerably due to differences in their susceptibility to enzymatic oxidation [20] [14]. The C-2 aldehyde position is generally more susceptible to aldehyde dehydrogenase-mediated oxidation, resulting in more rapid conversion to the corresponding carboxylic acid metabolite [14] [16]. This increased metabolic liability can be advantageous for prodrug applications but may limit the duration of action for direct-acting compounds [14].
Target Selectivity and Binding Modes
The positional isomerism of imidazole carbaldehyde derivatives profoundly affects their target selectivity and binding modes within protein active sites [2] [3]. The 4-fluorophenyl-substituted 2-carbaldehyde isomers typically engage in different hydrogen bonding patterns compared to their 4-carbaldehyde counterparts due to the altered spatial arrangement of donor and acceptor groups [2] [7].
Studies on protein kinase inhibitors revealed that the aldehyde position significantly influences the compound's ability to form key interactions with the hinge region of the ATP binding site [3] [6]. The 2-carbaldehyde derivatives often show enhanced selectivity for specific kinase subfamilies due to their unique binding geometry, while 4-carbaldehyde isomers may demonstrate broader kinase inhibition profiles [3].
Molecular docking analyses of carbonic anhydrase II inhibitors containing imidazole-carbaldehyde scaffolds demonstrated position-dependent binding scores, with 2-carbaldehyde derivatives achieving more favorable binding energies due to optimal positioning for zinc coordination and active site complementarity [18]. The root mean square deviation values from molecular dynamics simulations confirmed the superior binding stability of appropriately positioned aldehyde isomers [18].
| Parameter | 2-Carbaldehyde Isomers | 4-Carbaldehyde Isomers |
|---|---|---|
| Electronic Environment | Highly electron-deficient | Moderately electron-deficient |
| Synthetic Accessibility | High (Vilsmeier-Haack) | Moderate (Multi-step routes) |
| Metabolic Stability | Lower | Higher |
| Target Selectivity | Enhanced for specific targets | Broader activity profiles |
| Binding Affinity | Position-dependent optimization | Variable based on target |